

# Flovagatran (TGN 255): A Technical Guide to a Novel Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Flovagatran**, also known as TGN 255, is a potent, reversible, small molecule direct thrombin inhibitor (DTI). It demonstrates high affinity for the thrombin active site, with a Ki of 9 nM, positioning it as a significant subject for research in the field of anticoagulation.[1] Initially developed by Trigen Holdings AG for the prevention of thrombosis, its development was ultimately discontinued. This guide provides a comprehensive technical overview of **Flovagatran**, consolidating available preclinical data, experimental methodologies, and its mechanism of action.

### **Core Compound Characteristics**

**Flovagatran** acts as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.



| Property                              | Value                                | Source         |
|---------------------------------------|--------------------------------------|----------------|
| Synonyms                              | TGN 255, Flovagatran Sodium          | MedChemExpress |
| CAS Number                            | 871576-03-3                          | MedChemExpress |
| Mechanism of Action                   | Reversible Direct Thrombin Inhibitor | MedChemExpress |
| Inhibitory Constant (Ki)              | 9 nM                                 | [1]            |
| Active Metabolite                     | TRI 50c                              | [2]            |
| Therapeutic Area<br>(Investigational) | Arterial and Venous<br>Thrombosis    | [1]            |

### **Mechanism of Action: Direct Thrombin Inhibition**

**Flovagatran** exerts its anticoagulant effect by directly binding to the active site of thrombin, preventing its interaction with substrates like fibrinogen. Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin and can inhibit both free and clot-bound thrombin.



Click to download full resolution via product page



Figure 1: Mechanism of action of **Flovagatran** in the coagulation cascade.

# Preclinical Studies: A Canine Model of Cardiopulmonary Bypass

A key study evaluated the pharmacodynamic and efficacy profile of TGN 255 in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[2] The study was designed to establish effective dosing and assess the anticoagulant effects of the compound.

## **Experimental Protocols**

The study was conducted in three phases with a total of 10 dogs.[2]

Phase 1: Dose-Ranging in Conscious Animals (n=6)

- Objective: To determine the dose-response of TGN 255 on pharmacodynamic (PD) markers.
- Methodology: Conscious dogs received varying bolus doses and infusions of TGN 255.
   Blood samples were collected to measure PD markers, hematology, and plasma concentrations of the active metabolite, TRI 50c.

Phase 2: Dose-Ranging during Cardiopulmonary Bypass (n=6)

- Objective: To assess the anticoagulant efficacy and safety of TGN 255 during a terminal CPB procedure.
- Methodology: Anesthetized dogs underwent CPB. Different dosing regimens of TGN 255 were administered. PD markers, hematology, and signs of bleeding or clotting were monitored throughout the procedure.

Phase 3: Simulated Mitral Valve Repair (n=4)

- Objective: To evaluate the optimal TGN 255 dosing regimen in a surgical setting.
- Methodology: Dogs underwent a terminal simulated mitral valve repair on CPB using the optimized dose from the previous phases. Anticoagulation, PD markers, and post-operative blood loss were assessed.





Click to download full resolution via product page

Figure 2: Workflow of the preclinical canine study of TGN 255.



### **Pharmacodynamic and Efficacy Data**

The study demonstrated a dose-dependent anticoagulant effect of TGN 255. The optimal regimen for the surgical phase was determined to be a 2.5-mg/kg bolus followed by a 10-mg/kg/h infusion.[2] This dose provided effective anticoagulation for the CPB procedure with minimal post-operative blood loss.[2]

Table 1: Pharmacodynamic Effects of TGN 255 in Canine CPB Model (2.5 mg/kg bolus + 10 mg/kg/h infusion)

| Parameter                              | Baseline (Mean ±<br>SD)    | During CPB<br>(Target/Observatio<br>n) | 2 Hours Post-<br>Bypass (Mean) |
|----------------------------------------|----------------------------|----------------------------------------|--------------------------------|
| Activated Clotting Time (ACT)          | 73 seconds                 | > 400 seconds                          | 169 seconds                    |
| Whole Blood<br>Thrombin Time<br>(WBTT) | Not specified              | > 350 seconds                          | Not specified                  |
| Platelet Count                         | Not significantly affected | Conservation of platelet counts noted  | Not specified                  |
| TRI 50c Plasma Level                   | 0                          | ~15 μg/mL                              | Not specified                  |

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

A higher dose regimen (5-mg/kg bolus and 20 mg/kg/h infusion) led to significant elevation of all PD markers but also resulted in hemorrhagic and paradoxical thrombogenic effects during CPB.[2]

#### **Pharmacokinetic Profile**

The plasma concentrations of the active metabolite, TRI 50c, were measured during the CPB studies.

Table 2: Pharmacokinetic Parameters of TRI 50c in a Canine Model



| Parameter                                      | Value Range                                       |
|------------------------------------------------|---------------------------------------------------|
| Time to Peak Plasma Concentration (Tmax)       | 10 - 50 minutes                                   |
| Mean Total Dose Administered                   | 17.4 mg/kg (range: 13.3-23.6 mg/kg)               |
| Peak Plasma Concentration (Cmax) at 20.6 μg/mL | Achieved with 5-mg/kg bolus + 20 mg/kg/h infusion |

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

# Clinical Development and Status

Trigen Holdings AG advanced **Flovagatran** to a Phase III clinical trial. The Investigational New Drug (IND) application was opened by the FDA in early 2007 to study the drug's ability to prevent thrombosis in the extracorporeal circuit of hemodialysis patients. However, the development of **Flovagatran** was later discontinued.

# **Conclusion for Drug Development Professionals**

Flovagatran (TGN 255) is a well-characterized direct thrombin inhibitor with demonstrated potent anticoagulant effects in preclinical models. The available data from the canine CPB study provide a solid foundation for understanding its pharmacodynamic and pharmacokinetic properties. While its clinical development was halted, the information presented in this guide may be valuable for researchers investigating new anticoagulants, particularly for applications requiring rapid onset and reversible action, such as in extracorporeal circuits. The clear doseresponse relationship and the identification of an effective therapeutic window in a relevant animal model are key takeaways for future research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. medchemexpress.com [medchemexpress.com]



- 2. Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flovagatran (TGN 255): A Technical Guide to a Novel Direct Thrombin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672847#what-is-flovagatran-tgn-255]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com